molecular formula C30H42N4O4 B13837644 1'-HydroxyBilastineWeinreb'sAmide

1'-HydroxyBilastineWeinreb'sAmide

Cat. No.: B13837644
M. Wt: 522.7 g/mol
InChI Key: ZHHYZPAWPHIAFH-UHFFFAOYSA-N
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Description

1'-HydroxyBilastineWeinreb'sAmide (CAS: 1638785-25-7) is a specialized Weinreb amide derivative with pharmaceutical applications, particularly as an intermediate in synthesizing Bilastine, a second-generation antihistamine . Weinreb amides (N-methoxy-N-methylamides) are renowned for their dual reactivity as acylating agents and aldehyde equivalents, enabling controlled ketone or aldehyde synthesis in complex organic frameworks . Its synthesis likely follows established protocols for Weinreb amides, such as Grignard reagent additions to aryl/heteroaryl amides (e.g., Procedure J in ), which typically yield 82–93% under optimized conditions .

Properties

Molecular Formula

C30H42N4O4

Molecular Weight

522.7 g/mol

IUPAC Name

2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]-1-hydroxyethyl]phenyl]-N-methoxy-N,2-dimethylpropanamide

InChI

InChI=1S/C30H42N4O4/c1-6-38-20-19-34-26-10-8-7-9-25(26)31-28(34)23-15-17-33(18-16-23)21-27(35)22-11-13-24(14-12-22)30(2,3)29(36)32(4)37-5/h7-14,23,27,35H,6,15-21H2,1-5H3

InChI Key

ZHHYZPAWPHIAFH-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CC(C4=CC=C(C=C4)C(C)(C)C(=O)N(C)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Weinreb Amides

Weinreb amides vary widely in structure and application. Below is a comparative analysis of 1'-HydroxyBilastineWeinreb'sAmide and related compounds:

Key Structural Differences:

  • This compound : Features a hydroxylated bilastine moiety, likely enhancing solubility or binding affinity for pharmaceutical targeting.
  • Ertugliflozin Intermediate (Compound Lg) : A Weinreb amide used in synthesizing the SGLT2 inhibitor ertugliflozin, derived from lactone intermediates via reaction with N,O-dimethyl hydroxylamine .
  • β-Trifluoromethylated Enones: Synthesized via cycloaddition of Weinreb amides, emphasizing applications in material science rather than pharmacology .

Functional Reactivity:

  • Grignard Compatibility : this compound and compounds 192–193 () react efficiently with Grignard reagents to form ketones, a hallmark of Weinreb amides .
  • Peptide Synthesis : Unlike this compound, other Weinreb amides are utilized in peptide bond formation, leveraging their stability under diverse reaction conditions .

Research Findings and Data Analysis

  • Synthetic Efficiency : Grignard-based methods () achieve high yields (82–93%) for this compound analogs, outperforming Pd-catalyzed imidazole alkylation (65% yield, ) .
  • Thermodynamic Stability : Weinreb amides like ertugliflozin intermediates exist in equilibrium between closed (lactone) and open forms, complicating purification but enabling versatile reactivity .
  • Industrial Scalability: Methods using DMT-MM or cycloaddition () are favored for non-pharmaceutical applications due to cost-effectiveness and broad substrate tolerance .

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